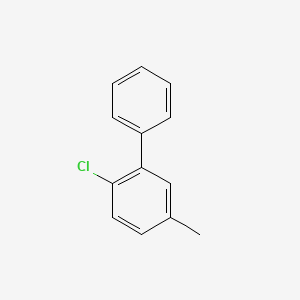
2-Chloro-5-methyl-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to the second position and a methyl group attached to the fifth position of one of the benzene rings
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-methyl-biphenyl can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, the reaction between o-chlorobenzonitrile and p-methylphenylmagnesium chloride in the presence of a catalyst can yield the desired biphenyl derivative .
化学反応の分析
Types of Reactions: 2-Chloro-5-methyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel can be used in hydrogenation reactions.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 2-chloro-5-methylbenzoic acid.
Reduction: Formation of cyclohexyl derivatives.
科学的研究の応用
2-Chloro-5-methyl-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-Chloro-5-methyl-biphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
2-Chloro-biphenyl: Lacks the methyl group, making it less sterically hindered.
4-Chloro-5-methyl-biphenyl: The chlorine atom is in a different position, affecting its reactivity.
2-Methyl-biphenyl: Lacks the chlorine atom, resulting in different chemical properties.
Uniqueness: The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the biphenyl structure provides a unique balance of electronic effects that can be exploited in various chemical reactions .
特性
分子式 |
C13H11Cl |
|---|---|
分子量 |
202.68 g/mol |
IUPAC名 |
1-chloro-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
LIZPPFGYOGLJAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


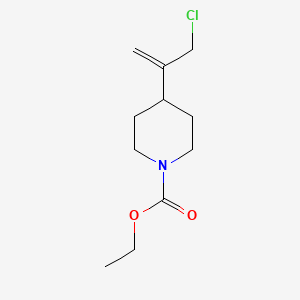
![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
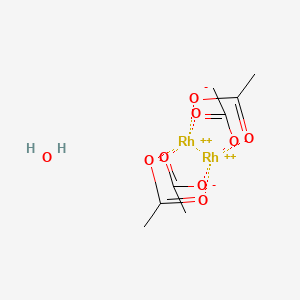


![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)

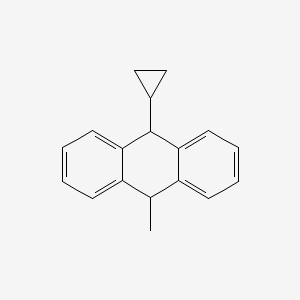
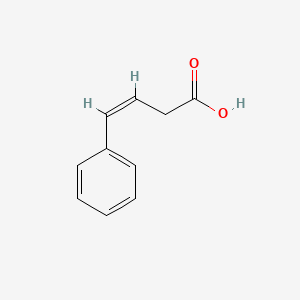
![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
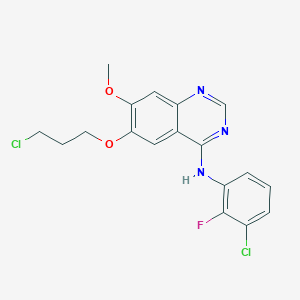
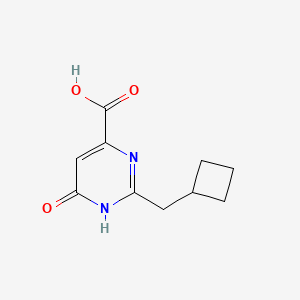
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
